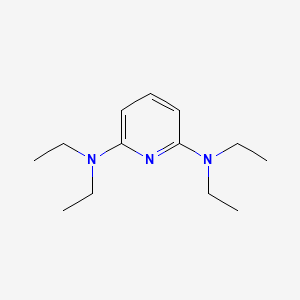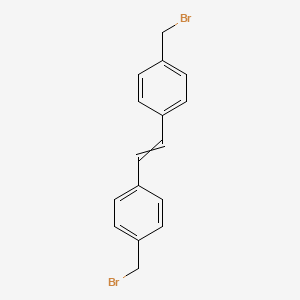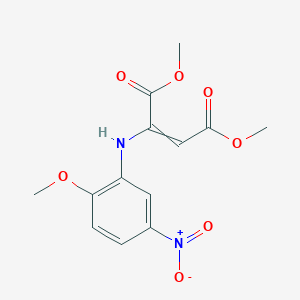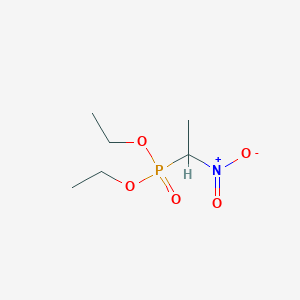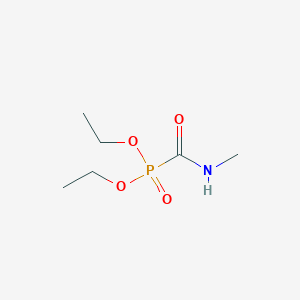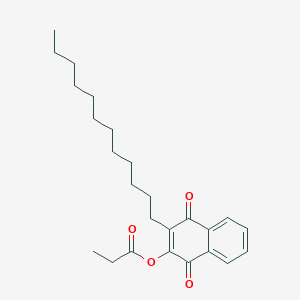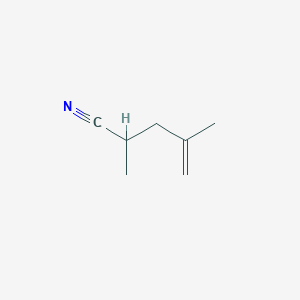
2,4-Dimethylpent-4-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpent-4-enenitrile is an organic compound with the molecular formula C7H11N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is used in various chemical syntheses and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethylpent-4-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
In industrial settings, this compound can be produced through a one-pot reaction involving an alpha-methyl-aryl ethylene compound and azobisisobutyronitrile (AIBN) under the catalysis of elemental iodine. This method is environmentally friendly, with mild reaction conditions and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethylpent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Applications De Recherche Scientifique
2,4-Dimethylpent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
2,4-Dimethylpent-4-enenitrile acts as a synthetic intermediate, participating in various chemical reactions to form imines and carbonitriles. These reactions involve nucleophilic addition to the nitrile group, leading to the formation of new carbon-nitrogen bonds. The compound’s reactivity is primarily due to the presence of the cyano group, which can undergo various transformations under different conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-4-pentenenitrile: Similar in structure but with different substitution patterns.
2,4-Dimethylpentane: An alkane with a similar carbon skeleton but lacking the nitrile group.
Uniqueness
2,4-Dimethylpent-4-enenitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
57402-44-5 |
|---|---|
Formule moléculaire |
C7H11N |
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
2,4-dimethylpent-4-enenitrile |
InChI |
InChI=1S/C7H11N/c1-6(2)4-7(3)5-8/h7H,1,4H2,2-3H3 |
Clé InChI |
MXVRFPSJYIKHQF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




